N,N-dimethyl-1-(triazol-1-yl)methanamine
Description
N,N-Dimethyl-1-(triazol-1-yl)methanamine is a tertiary amine featuring a 1,2,3-triazole ring linked to a dimethylamino-methyl group. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and metal coordination, which enhances its interaction with biological targets. It is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation reactions, as seen in derivatives like N,N-dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (). Its structural simplicity and modularity allow for diverse functionalization, making it a key intermediate in drug discovery.
Properties
CAS No. |
153040-07-4 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,N-dimethyl-1-(triazol-1-yl)methanamine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-9-4-3-6-7-9/h3-4H,5H2,1-2H3 |
InChI Key |
NLUVOVKIBRFRFI-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CN=N1 |
Canonical SMILES |
CN(C)CN1C=CN=N1 |
Synonyms |
1H-1,2,3-Triazole-1-methanamine,N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole Derivatives
- N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine (10f) Structure: Features a phenethyl group on the triazole ring. Synthesis: Prepared via CuAAC with 87% yield. Spectroscopy: Key $ ^1H $-NMR signals at δ 3.57 (CH$2$NMe$2$), 2.23 (NMe$_2$).
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-dihydrooxazol-4-yl)methyl]triazol-4-yl)methanamine Structure: Bulky dibenzyl and dihydrooxazolyl groups increase steric hindrance. Activity: Not explicitly reported, but dihydrooxazole may enhance metal coordination (e.g., in catalysis).
Non-Triazole Heterocycles
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine (4a-l)
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for N,N-dimethyl-1-(triazol-1-yl)methanamine?
Answer: The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazole and a chlorinated methanamine precursor under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C achieves yields >70%. Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, though this requires pre-functionalized starting materials . Optimization of reaction time (6–8 hours) and purification via recrystallization or chromatography is critical for high purity .
Advanced: How can regioselectivity challenges in triazole-functionalized methanamine synthesis be addressed?
Answer: Regioselectivity in triazole formation (1,4- vs. 1,5-substitution) depends on catalyst choice. Cu(I) catalysts favor 1,4-regioselectivity in CuAAC, while Ru(II) catalysts promote 1,5-products. For this compound, Cu(OAc)₂ in tert-butanol/water mixtures effectively directs 1,4-substitution, as confirmed by ¹H NMR analysis of coupling constants and NOE experiments . Computational modeling (e.g., DFT) can predict regiochemical outcomes during reaction design .
Basic: What analytical techniques are essential for characterizing this compound?
Answer: Key methods include:
- ¹H/¹³C NMR : Distinct shifts for dimethylamino protons (~2.2–2.3 ppm) and triazole protons (~7.5–8.5 ppm). The methanamine CH₂ group typically appears as a singlet near 3.5–4.0 ppm .
- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch in triazole) and ~2800 cm⁻¹ (C-H stretch in dimethylamino) confirm functional groups .
- HRMS : Accurate mass determination (e.g., [M+H]+) resolves isotopic patterns and validates molecular formula .
Advanced: How does structural modification of the triazole ring impact biological activity?
Answer: Substituents on the triazole ring modulate interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance COX-2 inhibition (IC₅₀: 0.08–0.16 µM) by strengthening hydrogen bonding in the enzyme active site .
- Methyl or phenyl groups improve antimicrobial activity against Staphylococcus aureus by increasing lipophilicity (logP ~2.5–3.0) and membrane permeability .
- Docking studies (e.g., AutoDock Vina) reveal that N,N-dimethyl groups optimize steric fit in hydrophobic pockets, as seen in COX-2 and microbial enzyme targets .
Basic: What are the key physicochemical properties of this compound?
Answer: Critical properties include:
- LogP : ~1.5–2.0 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
- Topological Polar Surface Area (TPSA) : ~45–50 Ų (balances solubility and membrane permeability) .
- Solubility : >10 mg/mL in DMSO, <1 mg/mL in water, necessitating co-solvents for in vitro assays .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer: Discrepancies in IC₅₀ or MIC values often arise from assay conditions. For example:
- COX-2 inhibition : Variations in enzyme source (human recombinant vs. tissue-derived) or detection method (chemiluminescent vs. fluorometric) can alter IC₅₀ by 2–3 fold .
- Antimicrobial assays : Differences in microbial strain (e.g., E. coli vs. C. albicans) or culture medium (nutrient broth vs. RPMI) impact results. Standardizing protocols (e.g., CLSI guidelines) and reporting logP/TPSA values ensures comparability .
Basic: What purification strategies are effective for this compound?
Answer:
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted triazole and dimethylamine byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or regioisomers .
Advanced: What mechanistic insights explain its metabolic stability in vivo?
Answer: The dimethylamino group resists oxidative metabolism (e.g., CYP450-mediated N-demethylation) due to steric hindrance. In contrast, microbial metabolism in the gut (e.g., by Bacteroides spp.) may reduce the triazole ring, forming inactive metabolites. Stability assays in liver microsomes and fecal lysates, coupled with LC-MS/MS metabolite profiling, validate these pathways .
Basic: How does solvent choice influence reaction kinetics in its synthesis?
Answer: Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution by stabilizing transition states. For CuAAC, tert-butanol/water (3:1) enhances copper catalyst activity, reducing reaction time from 12 to 6 hours. Solvent dielectric constant (ε) correlates with reaction rate: ε >30 (e.g., DMF, ε = 36.7) maximizes yield .
Advanced: Can computational methods predict its interactions with novel targets?
Answer: Molecular dynamics (MD) simulations and QSAR models identify potential targets. For example:
- COX-2 : Docking scores (Glide XP) > −8.0 kcal/mol correlate with sub-µM IC₅₀ values .
- Bacterial topoisomerase IV : Electrostatic potential maps highlight triazole π-π stacking with Phe residues in the active site .
Machine learning (e.g., Random Forest) trained on PubChem BioAssay data predicts off-target effects, such as dopamine receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
